Cyclohexyl Ramipril Hydrochloride
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Overview
Description
Cyclohexyl Ramipril Hydrochloride is a compound with the molecular formula C23H39ClN2O5 . It is related to Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor . Ramipril is used alone or together with other medicines to treat high blood pressure (hypertension) .
Synthesis Analysis
The synthesis of Ramipril involves the preparation of ramipril from unprotected (2S,3S,6S)-octahydrocyclopenta [b]pyrrole-2-carboxylic acid . Another method involves the use of phosphomolibdate and tetraphenylborate-ramipril ion-pair complexes . An efficient and cost-effective synthesis of ramipril has also been documented .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C23H39ClN2O5 . The structure of Ramipril, a related compound, is well-documented .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor with a significant role in the management of cardiovascular diseases. It is a prodrug hydrolyzed after absorption to form Ramiprilat, its active metabolite. The pharmacodynamic properties of Ramipril are similar to those of other ACE inhibitors like Captopril and Enalapril, offering a long elimination half-life that supports once-daily administration.
Cardiovascular Disorders
Ramipril's efficacy in cardiovascular disorders is well-documented, particularly in patients with hypertension or congestive heart failure. It reduces high blood pressure effectively in hypertensive patients across a range of doses, from 2.5 to 20 mg daily. For patients with mild to moderate essential hypertension, Ramipril has shown comparable antihypertensive efficacy to other standard therapeutic agents like Captopril, Enalapril, and Atenolol. Additionally, it has displayed beneficial effects in patients with moderate to severe congestive heart failure, underlining its role in improving cardiovascular health outcomes.
Prevention of Cardiovascular Outcomes
In high-risk patients, Ramipril significantly reduces the risk of myocardial infarction (MI), stroke, and cardiovascular death. This benefit extends across various subgroups, including those with diabetes mellitus, peripheral arterial disease (PAD), renal insufficiency, and women, making Ramipril an important therapy in preventing cardiovascular outcomes in high-risk individuals.
Renal Protection
Beyond its cardiovascular benefits, Ramipril has shown potential in renal protection. It is effective in decreasing urinary albumin excretion in diabetic patients with nephropathy, contributing to its role in managing complications associated with diabetes and hypertension.
Blood Pressure Monitoring
Ambulatory blood pressure monitoring studies have demonstrated that Ramipril controls blood pressure effectively, reducing systolic/diastolic blood pressure throughout a 24-hour period without interfering with normal circadian patterns. This highlights its consistency and effectiveness in blood pressure management.
- Ramipril: A review of its pharmacological properties and therapeutic efficacy in cardiovascular disorders (Todd & Benfield, 1990)
- Ramipril: An updated review of its therapeutic use in essential hypertension and heart failure (Frampton & Peters, 1995)
- Ramipril: A review of its use in preventing cardiovascular outcomes in high-risk patients (Anderson, Perry, & Robinson, 2006)
Mechanism of Action
Target of Action
Cyclohexyl Ramipril Hydrochloride, an impurity of Ramipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, it prevents the formation of angiotensin II, a potent vasoconstrictor. This leads to a decrease in blood pressure and reduced workload on the heart .
Pharmacokinetics
This compound, like Ramipril, is a prodrug . It is metabolized in the liver to form its active metabolite, ramiprilat . The drug is extensively metabolized, with less than 2% excreted as the unchanged parent . Protein binding of ramipril and ramiprilat is 73% and 56%, respectively . The elimination half-life is about 120 hours .
Result of Action
The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . This can be beneficial in conditions like hypertension and congestive heart failure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s excretion and thus its efficacy . Furthermore, the drug’s stability and efficacy can be affected by storage conditions .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZJGRJQYQTJD-IKZVEOHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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